REACTION_CXSMILES
|
Cl.[NH2:2][OH:3].[C:4]12[C:17](=[O:18])O[C:14](=[O:15])[C:12]3=[C:13]1[C:8](=[CH:9][CH:10]=[CH:11]3)[CH:7]=[CH:6][CH:5]=2>N1C=CC=CC=1>[CH:6]1[CH:5]=[C:4]2[C:17]([N:2]([OH:3])[C:14]([C:12]3=[CH:11][CH:10]=[CH:9][C:8](=[C:13]23)[CH:7]=1)=[O:15])=[O:18] |f:0.1|
|
Name
|
|
Quantity
|
55.2 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
138.7 g
|
Type
|
reactant
|
Smiles
|
C12=CC=CC3=CC=CC(=C13)C(=O)OC2=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
were stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3-L flask equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
cooling tube
|
Type
|
CUSTOM
|
Details
|
thermometer was purged by nitrogen gas
|
Type
|
DISSOLUTION
|
Details
|
to dissolve at room temperature under nitrogen atmosphere
|
Type
|
TEMPERATURE
|
Details
|
subsequently was heated at 70° C. for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
After stirring at 90° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
The resulting crystalline solid was filtered off
|
Type
|
WASH
|
Details
|
washed with 5% by weight of acetic acid aqueous solution
|
Type
|
CUSTOM
|
Details
|
dried at 80° C. for 20 hours under a reduced pressure
|
Duration
|
20 h
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120.7 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |